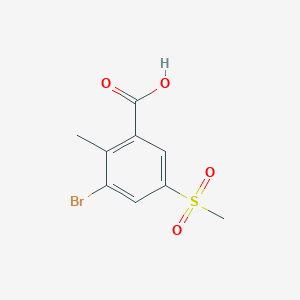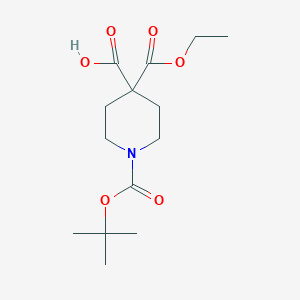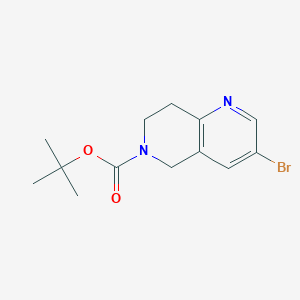
3-溴-5-甲磺酰基-2-甲基苯甲酸
描述
“3-Bromo-5-methanesulfonyl-2-methylbenzoic acid” is a chemical compound with the CAS Number: 1427379-34-7 . It has a molecular weight of 293.14 . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-bromo-2-methyl-5-(methylsulfonyl)benzoic acid . The InChI code for this compound is 1S/C9H9BrO4S/c1-5-7(9(11)12)3-6(4-8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, or density.科学研究应用
合成和表征
3-溴-5-甲磺酰基-2-甲基苯甲酸在各种化合物的合成和表征中发挥作用。例如,它参与了氯氰虫脒的合成,该化合物是由2-氨基-5-氯-N,3-二甲基苯甲酰胺和3-溴-1-(3-氯-2-吡啶基)-1H-吡唑-5-羧酸反应制备而成,其中甲磺酰氯在反应过程中起着关键作用。合成产物的纯度为96.05%,总产率为37.0% (Zheng Jian-hong, 2012)。
配位聚合物
3-溴-5-甲磺酰基-2-甲基苯甲酸在配位聚合物的研究和开发中也具有重要意义。例如,已报道了3,5-二硝基苯甲酸和3,5-二硝基-4-甲基苯甲酸与4,4'-联吡啶的Co(II)配合物。这些配合物的形成及其自组装成三维结构取决于所使用的溶剂,如丙酮和二甲基亚砜。这些配合物已通过单晶X射线衍射研究进行了表征,表明它们具有多样的识别模式和结构框架 (V. Pedireddi & S. Varughese, 2004)。
安全和危害
The compound has a GHS07 pictogram, indicating that it can cause certain health hazards . The signal word is "Warning" . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be handled only in a well-ventilated area or outdoors . If in eyes, rinse cautiously with water for several minutes . If skin irritation or eye irritation persists, or if swallowed, it’s advised to get medical attention .
作用机制
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors . These targets play crucial roles in regulating physiological responses, cellular signaling, and viral entry into host cells.
生化分析
Biochemical Properties
3-Bromo-5-methanesulfonyl-2-methylbenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and alterations in cellular metabolism. These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding can result in changes in the conformation of the biomolecule, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause toxicity, leading to adverse effects on the health of the animal.
Metabolic Pathways
3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For example, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in the levels of these metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound within the cell, affecting its overall activity.
Subcellular Localization
The subcellular localization of 3-Bromo-5-methanesulfonyl-2-methylbenzoic acid is important for its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its activity, as it may interact with specific biomolecules within these compartments, leading to changes in cellular function.
属性
IUPAC Name |
3-bromo-2-methyl-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-5-7(9(11)12)3-6(4-8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFFGBGHLZUDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-34-7 | |
| Record name | 3-bromo-5-methanesulfonyl-2-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)




![2-[1-(Phenylsulfanyl)cyclobutyl]acetic acid](/img/structure/B1374280.png)

![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

